3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine
Description
3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyridine ring, with a pyridazine substituent at the 3-position. This scaffold is notable for its structural resemblance to indole, purine, and azaindole cores, enabling its use as a bioisostere in drug design . Pyrazolo[1,5-a]pyridine derivatives are metabolically stable and exhibit diverse pharmacological activities, including kinase inhibition (e.g., PDE4B, ERK, p38) , anti-inflammatory effects (e.g., ibudilast) , and applications in oncology and neurology .
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-pyridazin-4-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H8N4/c1-2-6-15-11(3-1)10(8-14-15)9-4-5-12-13-7-9/h1-8H |
InChI Key |
WMDSYYGDHVNOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=CN=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine typically involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired compound with high efficiency. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: 3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various kinases and other enzymes involved in disease pathways .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its properties make it suitable for creating new pesticides and functional materials .
Mechanism of Action
The mechanism of action of 3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and disrupting disease-related pathways . For example, it may inhibit the phosphorylation of proteins involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrimidines
- Structure : Pyrazole fused to pyrimidine instead of pyridine.
- Activities: Antitrypanosomal, antischistosomal, HMG-CoA reductase inhibition, and kinase inhibition (e.g., KDR, AMP phosphodiesterase) .
- However, reduced metabolic stability compared to pyrazolo[1,5-a]pyridines due to higher polarity .
Imidazo[1,5-a]pyridines
- Structure : Imidazole fused to pyridine.
- Applications : Primarily used in fluorescence-based membrane probes due to solvatochromic properties and large Stokes shifts .
- Key Differences : The imidazole ring improves photophysical stability but reduces versatility in medicinal chemistry compared to pyrazolo[1,5-a]pyridines, which offer broader substitution patterns for drug optimization .
Pyrazolo[5,1-c][1,2,4]triazines
- Structure : Pyrazole fused to triazine.
- Activities: Antiviral, antitumor, and cytotoxic effects against carcinoma cells (e.g., colon, breast) .
- Key Differences : Triazine's electron-deficient nature enhances interactions with nucleic acid targets but may reduce bioavailability due to excessive polarity .
Pharmacological Comparison
Substituent Effects on Activity
- 3-Pyridazin-4-yl Group : Enhances PDE4B inhibition (e.g., compound 18 in : IC50 = 0.47 μM) by providing hydrogen-bonding interactions with the catalytic site .
- Trifluoromethyl Groups : In pyrazolo[1,5-a]pyridines, CF₃ substituents (e.g., 19a-h in ) improve potency (IC50 = 0.0034–0.16 μM for PDE4B) via hydrophobic interactions and metabolic resistance .
- Amino Groups: Pyrazolo[1,5-a]pyridine-3,6-diamine derivatives () exhibit enhanced solubility but reduced membrane permeability compared to lipophilic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
